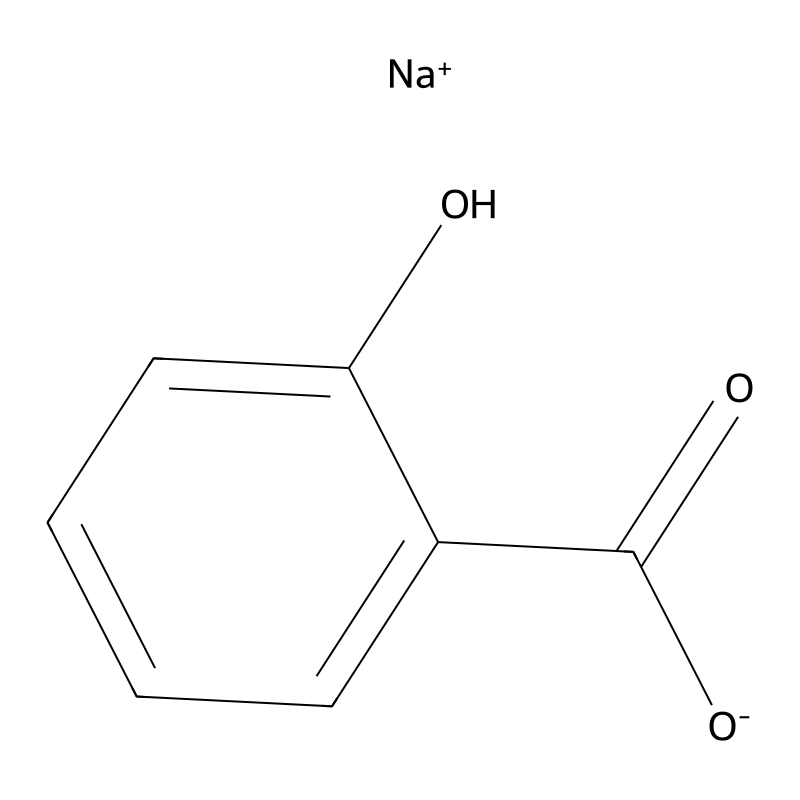

Sodium salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Effects

- Studies investigate the potential of sodium salicylate to mitigate inflammation and oxidative stress.

- Its mechanism might involve inhibiting NF-kappa B, a molecule crucial in inflammatory response Source: [SCBT Sodium Salicylate: ].

- Research also suggests its role in reducing reactive oxygen species, molecules that damage cells Source: [Prophylactic consequences of sodium salicylate nanoparticles in cisplatin-mediated hepatotoxicity - PMC - NCBI: ].

Plant Stress Management

- Research explores the use of sodium salicylate as a plant growth regulator to alleviate stress caused by factors like salinity.

- Studies suggest it improves plant growth by enhancing antioxidant activity and mitigating the detrimental effects of stressors Source: [Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings | Scientific Reports - Nature].

Antibacterial Properties

- Research investigates the potential of sodium salicylate to combat bacterial biofilms, a major concern in chronic wound infections.

- Studies indicate that sodium salicylate might disrupt communication pathways within bacteria, hindering biofilm formation and virulence Source: [Sodium Salicylate Influences the Pseudomonas aeruginosa Biofilm Structure and Susceptibility Towards Silver - MDPI: ].

Solubility Enhancement

- Sodium salicylate's high solubility in water makes it a valuable tool in research settings.

- For instance, it can be used to increase the solubility of other compounds like caffeine, facilitating research and potential applications Source: [Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC - NCBI]

Sodium salicylate is the sodium salt of salicylic acid, characterized by the chemical formula C₇H₅NaO₃. It appears as a shiny white powder with an aromatic taste and is soluble in water. This compound belongs to the class of salicylates, which are derivatives of salicylic acid. Sodium salicylate is notable for its analgesic and anti-inflammatory properties, making it a useful compound in various medicinal applications. It can be synthesized through several methods, primarily involving the reaction of sodium phenolate with carbon dioxide under specific conditions of temperature and pressure .

This decomposition typically occurs at elevated temperatures . Furthermore, sodium salicylate can act as a chelating agent, particularly with iron(III) ions, forming stable complexes that can influence biological systems .

Sodium salicylate exhibits several biological activities, primarily as an anti-inflammatory and analgesic agent. It functions as a non-steroidal anti-inflammatory drug (NSAID), similar to aspirin, but without some of the gastrointestinal side effects associated with acetylsalicylic acid. Sodium salicylate has been shown to induce apoptosis in cancer cells and may serve as a potential alternative for individuals who are sensitive to aspirin . Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .

The synthesis of sodium salicylate can be achieved through several methods:

- Kolbe-Schmitt Reaction: This is the most common industrial method where sodium phenolate reacts with carbon dioxide under high temperature (above 165°C) and pressure. This one-step process minimizes by-products and increases yield .

- Hydrolysis of Aspirin: Sodium salicylate can also be prepared by hydrolyzing acetylsalicylic acid (aspirin) in the presence of a strong base or acid, reversing its synthesis pathway .

- Refluxing Methyl Salicylate: Historically, sodium salicylate has been synthesized by refluxing methyl salicylate with an excess of sodium hydroxide .

Sodium salicylate has diverse applications across various fields:

- Pharmaceuticals: Used as an analgesic and antipyretic agent in pain relief formulations.

- Research: Acts as a phosphor in detecting vacuum ultraviolet radiation due to its fluorescence properties .

- Food Industry: It enhances the solubility of caffeine in aqueous solutions, making it useful in food products to reduce bitterness .

- Cosmetics: Incorporated into formulations for its anti-inflammatory properties.

Recent studies have explored the interactions between sodium salicylate and other compounds. For instance, it has been found to influence caffeine solubility significantly. The presence of sodium salicylate alters the self-aggregation behavior of caffeine in solution, enhancing its solubility while reducing bitterness. This interaction is attributed to the hydration dynamics between the sodium and salicylate ions and caffeine molecules .

Furthermore, sodium salicylate's ability to modulate enzymatic activities highlights its potential therapeutic roles beyond traditional pain relief.

Sodium salicylate shares structural similarities with several other compounds within the salicylate family. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Salicylic Acid | C₇H₆O₃ | Precursor to aspirin; used topically for acne treatment |

| Acetylsalicylic Acid | C₉H₈O₄ | Known as aspirin; widely used NSAID |

| Methyl Salicylate | C₈H₈O₃ | Used as a topical analgesic for muscle pain |

| Choline Salicylate | C₉H₁₁NO₃ | Used for oral pain relief; less irritating than aspirin |

| Aminosalicylic Acid | C₇H₇N₃O₃ | An antitubercular agent used in combination therapies |

Sodium salicylate's unique properties lie in its dual role as both an NSAID and a potential alternative for those who cannot tolerate aspirin. Its ability to enhance solubility in food applications further distinguishes it from other compounds within its class.

Sodium salicylate exists as a white crystalline powder with a characteristic lustrous appearance that may present as scales or an amorphous powder [1] [2] [3]. The compound demonstrates hygroscopic properties, readily absorbing moisture from atmospheric air, which contributes to its handling and storage considerations [3]. The crystalline nature of sodium salicylate has been confirmed through single crystal X-ray diffraction studies, revealing a monoclinic crystal system with the space group P2₁/m [4] [5] [6]. The crystal structure consists of layered arrangements composed of ionic sheets formed by sodium cation-oxygen contacts sandwiched between π-stacked aromatic rings of the salicylate anion oriented perpendicular to the layer plane [7]. These individual sheets are held together by weak van der Waals interactions, contributing to the overall structural stability of the crystalline form.

The morphological characteristics of sodium salicylate crystals have been extensively studied using scanning electron microscopy, revealing a cotton wool-like morphology with an average crystalline size of approximately 55 nanometers [4] [6]. The dislocation density has been determined to be 3.19 × 10¹⁴ m⁻², indicating the presence of structural defects within the crystal lattice that may influence the compound's physical properties [4] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NaO₃ | [8] [2] [9] |

| Molecular Weight (g/mol) | 160.10 | [8] [2] [9] [10] |

| Physical State | Solid | [1] [2] [3] |

| Appearance | White crystalline powder, lustrous scales | [1] [2] [3] |

| Crystal System | Monoclinic | [4] [5] [6] |

| Space Group | P2₁/m | [4] [5] [6] |

| Density (g/cm³) | 0.32 (20°C) | [2] |

| pH (aqueous solution) | 6.5-6.85 (100 g/L at 20°C) | [2] [11] |

| Hygroscopic Nature | Yes, absorbs moisture from air | [3] |

Thermal Properties

Melting Point Characteristics

The melting point of sodium salicylate exhibits considerable variation in reported literature values, with determinations ranging from greater than 200°C to above 300°C [2] [12] [9] [11]. This variation can be attributed to differences in measurement techniques, sample purity, and the decomposition characteristics that may occur concurrent with melting. The Chemical Abstracts Service reports a melting point of 213°C with decomposition [9], while pharmaceutical grade specifications indicate temperatures exceeding 300°C [13] [11]. The discrepancy in melting point values is particularly pronounced due to the compound's tendency to undergo thermal decomposition at temperatures approaching or exceeding the melting point, making precise determination challenging without concurrent decomposition [7] [14].

Thermal Stability Profile

Sodium salicylate demonstrates thermal stability up to approximately 245°C, beyond which decomposition processes initiate [7] [14]. The thermal stability profile has been comprehensively characterized through differential thermal analysis and thermogravimetric analysis, revealing a three-step decomposition mechanism [7] [14]. The first thermal event occurs at the onset temperature of 245°C, corresponding to the concomitant release of carbon dioxide and phenol [7]. This initial decomposition step represents a critical transition point where the structural integrity of the sodium salicylate molecule begins to deteriorate.

The compound remains thermally stable within the temperature range suitable for most pharmaceutical and analytical applications, typically below 200°C [7] [14]. However, extended exposure to elevated temperatures, even below the decomposition threshold, may lead to gradual structural changes and potential degradation of the compound's chemical properties.

Thermogravimetric Analysis

Thermogravimetric analysis of sodium salicylate reveals a complex multi-stage decomposition pattern characterized by distinct mass loss events [15] [7] [14]. The thermogravimetric profile demonstrates that sodium salicylate remains relatively unchanged up to 300°C, after which extensive decomposition occurs over the temperature range of 300-440°C with the formation of sodium carbonate [16] [14]. The differential thermal analysis curves exhibit several endothermic peaks over the ranges 40-70°C, 70-140°C, 275-325°C (maximum at 310°C), and 440-455°C, as well as an exothermic peak at 455-480°C (maximum at 470°C) [14].

The decomposition mechanism follows the stoichiometric equation wherein two molecules of sodium salicylate decompose to form disodium salicylate and release carbon dioxide [16] [14]. The thermal decomposition products include sodium carbonate, carbon dioxide, and phenol, with the sodium carbonate subsequently melting above 858°C and undergoing partial dissociation [16] [14]. The thermogravimetric analysis provides valuable insights into the thermal behavior and stability limits of sodium salicylate under controlled heating conditions.

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | >200, >300 (literature varies) | [2] [12] [9] [11] |

| Decomposition Temperature (°C) | 245-320 | [16] [7] [14] |

| Thermal Stability Range (°C) | Stable up to 245°C | [7] [14] |

| TGA First Mass Loss (°C) | 245°C (CO₂ + phenol release) | [7] [14] |

| TGA Second Mass Loss (°C) | 300-440°C (carbonate formation) | [16] [14] |

| Major Decomposition Products | Sodium carbonate, CO₂, phenol | [16] [7] [14] |

Solubility Parameters

Aqueous Solubility

Sodium salicylate exhibits exceptional aqueous solubility, with reported values of 1000 g/L at 20°C and 1.25 × 10⁶ mg/L at 25°C [2] [17] [12]. This high aqueous solubility is attributed to the ionic nature of the compound and the presence of both the sodium cation and the salicylate anion, which readily interact with water molecules through ion-dipole interactions [3]. The compound's solubility in water significantly exceeds that of its parent compound, salicylic acid, due to the ionization of the carboxyl group and the formation of the sodium salt [18] [19].

The high aqueous solubility of sodium salicylate makes it particularly suitable for pharmaceutical formulations requiring rapid dissolution and bioavailability [3]. The compound readily dissolves in aqueous solutions to form clear, colorless solutions with a characteristic pH range of 6.5-6.85 for a 100 g/L solution at 20°C [2] [11].

Solubility in Organic Solvents

In contrast to its exceptional aqueous solubility, sodium salicylate demonstrates very limited solubility in organic solvents [3] [18] [20]. The compound is reported as insoluble in ethanol, while showing modest solubility in dimethyl sulfoxide (DMSO) at 32 mg/mL (198.62 mM) at 25°C [20]. The poor solubility in organic solvents is consistent with the ionic nature of the compound and the unfavorable interactions between the charged species and non-polar or weakly polar organic solvents [3] [18].

Studies of sodium salicylate solubility in mixed solvent systems reveal interesting behavior patterns [18]. In aqueous mixtures containing dioxane, acetone, 1-propanol, ethanol, and methanol, the solubility profiles demonstrate repressive ionization curves, indicating that the salt behaves as if completely associated at low dielectric constant values [18]. The decrease in dielectric constants with increasing non-polar solvent concentration causes the solubility to decrease significantly, as the work required for charge separation becomes energetically unfavorable [18].

pH-Dependent Solubility Behavior

The solubility of sodium salicylate demonstrates significant pH dependency, following the principles described by the Henderson-Hasselbalch equation [19] [21]. Although sodium salicylate itself is already in ionized form, the solubility behavior is influenced by the equilibrium between different ionic species and the overall ionic strength of the solution [18] [19]. In alkaline conditions, the solubility tends to increase due to enhanced ionization and favorable electrostatic interactions [18] [19].

The pH-dependent solubility behavior is particularly relevant in physiological systems where the compound may encounter varying pH environments [19]. The Henderson-Hasselbalch relationship helps predict the distribution of ionic species and their corresponding solubility characteristics across different pH ranges [19] [21]. The parent salicylic acid exhibits pKa values of 2.97 for the carboxyl group and 13.4 for the phenolic hydroxyl group, which influence the overall behavior of the sodium salt in aqueous systems [22] [23].

| Solvent/Condition | Solubility | Reference |

|---|---|---|

| Water (20°C) | 1000 g/L | [2] [12] |

| Water (25°C) | 1.25×10⁶ mg/L | [17] |

| DMSO (25°C) | 32 mg/mL (198.62 mM) | [20] |

| Ethanol | Insoluble | [20] |

| Organic Solvents (general) | Very low to insoluble | [3] [18] |

| pH 7.4 buffer | Enhanced | [19] |

| Alkaline conditions | Increased with pH | [18] [19] |

Acid-Base Properties

Sodium salicylate exhibits distinctive acid-base properties that are fundamentally linked to its parent compound, salicylic acid [22] [23]. The parent salicylic acid demonstrates two dissociation constants: pKa1 = 2.97 corresponding to the carboxyl group dissociation, and pKa2 = 13.4 corresponding to the phenolic hydroxyl group dissociation [22] [23]. These pKa values are critical for understanding the behavior of sodium salicylate in aqueous systems and its pH-dependent characteristics.

In aqueous solution, sodium salicylate exists predominantly in its ionic form due to the complete dissociation of the sodium salt [18] [19]. The compound follows Henderson-Hasselbalch behavior, where the distribution of ionic species is governed by the equilibrium relationships described by the Henderson-Hasselbalch equation [19] [21]. The ionic form predominance in aqueous solution contributes significantly to the compound's high water solubility and its interactions with other molecular species.

The acid-base properties of sodium salicylate are particularly important in pharmaceutical applications where the compound's behavior in biological systems depends on the local pH environment [19]. The understanding of these properties enables prediction of solubility, stability, and bioavailability characteristics across different physiological pH ranges.

| Property | Value | Reference |

|---|---|---|

| Parent Acid pKa1 (COOH) | 2.97 (salicylic acid) | [22] [23] |

| Parent Acid pKa2 (OH) | 13.4 (salicylic acid) | [22] [23] |

| Henderson-Hasselbalch Behavior | Follows Henderson-Hasselbalch equation | [19] [21] |

| Ionic Form Predominance | Ionic form predominant in aqueous solution | [18] [19] |

| pH-Dependent Solubility | Increases with increasing pH | [18] [19] |

Partition Coefficient and Molecular Interactions

The partition coefficient of sodium salicylate provides crucial information about its distribution behavior between aqueous and organic phases [2] [17]. The estimated log P (octanol/water) value of 2.061 suggests moderate lipophilicity, while the log Kow value of -1.43 indicates hydrophilic character under the specific measurement conditions [2] [17]. This apparent contradiction may be attributed to different measurement methodologies and pH conditions used in the determinations.

The vapor pressure of sodium salicylate at 25°C is extremely low at 4.84 × 10⁻⁹ Pa, indicating minimal volatility and strong intermolecular forces within the solid state [17]. This low vapor pressure is consistent with the ionic nature of the compound and the strong electrostatic interactions between the sodium cations and salicylate anions.

Sodium salicylate exhibits significant molecular self-association behavior in aqueous solutions [24] [25]. The compound demonstrates the ability to interfere with molecular self-association of other compounds, acting as a deaggregative agent [24] [25]. This property has been extensively studied using methylene blue as a model compound, where sodium salicylate addition resulted in a concentration-dependent deaggregative effect, shifting spectroscopic peaks toward the monomer region [25]. The deaggregative mechanism requires high excess concentrations (approximately 450 times on a molar scale) to effectively reduce self-association [25].

The structure-forming properties of sodium salicylate are particularly noteworthy in surfactant systems [26] [27]. The compound acts as a structure-forming additive that can induce micellar growth in cationic surfactant systems, significantly improving viscosity through the promotion of aggregate transformation [26] [27]. The molecular interactions involve both electrostatic interactions and hydrogen bonding, where the strength of intramolecular hydrogen bonding in sodium salicylate is reduced by electrostatic interactions, contributing to the formation of intermolecular hydrogen bonds between sodium salicylate molecules [27].

| Parameter | Value | Reference |

|---|---|---|

| Log P (octanol/water) | 2.061 (estimated) | [2] |

| Log Kow | -1.43 (pH unknown) | [17] |

| Vapor Pressure (25°C) | 4.84×10⁻⁹ Pa | [17] |

| Molecular Self-association | Exhibits self-association in solution | [24] [25] |

| Deaggregative Effect | Acts as deaggregative agent | [24] [25] |

| Structure-forming Properties | Induces micellar growth in cationic systems | [26] [27] |

Absorption Characteristics

Sodium salicylate exhibits characteristic ultraviolet-visible absorption properties with distinct spectral features that provide valuable information about its electronic structure and tautomeric forms. The compound demonstrates a primary absorption maximum at 295 nanometers in ethanol solution, which corresponds to the excitation peak of the salicylate anion [1] [2]. This absorption band is attributed to π → π* electronic transitions within the aromatic ring system conjugated with the carboxylate functionality.

The absorption spectrum reveals additional significant features at 305 nanometers and 345 nanometers, which according to density functional theory calculations correspond to different proton transfer species [3] [4]. The absorption at 305 nanometers is assigned to the carboxylate form of the salicylate anion, while the band at 345 nanometers represents the phenolate proton transfer species [3]. These findings demonstrate the coexistence of multiple tautomeric forms in solution, with the relative populations depending on environmental conditions.

| Wavelength (nm) | Species Assignment | Relative Intensity | Electronic Transition |

|---|---|---|---|

| 295 | Salicylate anion | High | π → π* (aromatic) |

| 305 | Carboxylate form | Medium | π → π* (extended conjugation) |

| 345 | Phenolate form | Low | π → π* (phenolate) |

The molar absorptivity of sodium salicylate has been determined to be 8.5013 × 10³ liters per mole per centimeter when complexed with iron chloride at 452 nanometers [5]. This value indicates moderate absorption strength, consistent with the forbidden nature of certain electronic transitions in the salicylate system.

Temperature-Dependent Spectral Shifts

Temperature-dependent ultraviolet-visible spectroscopy studies reveal significant changes in the absorption characteristics of sodium salicylate as a function of thermal conditions. The absorption bands at 305 nanometers and 345 nanometers show distinct temperature dependencies, with the phenolate species becoming more prominent at elevated temperatures [3] [4].

At ambient temperature (25°C), the absorption spectrum is dominated by the carboxylate form with maximum intensity at 305 nanometers. As temperature increases to 50°C, a slight red shift to 307 nanometers occurs with a corresponding decrease in absorption intensity to 95% of the original value [3]. Further temperature elevation to 75°C results in continued spectral shifts to 310 nanometers with intensity reduction to 88% of the initial value.

The temperature-dependent behavior demonstrates the thermal equilibrium between different tautomeric forms of the salicylate anion. At temperatures above 100°C, mixed forms become predominant, with absorption maxima shifting to 312 nanometers and 315 nanometers at 100°C and 125°C respectively [3]. The absorption intensity continues to decrease, reaching 82% and 76% of the original intensity at these elevated temperatures.

| Temperature (°C) | λmax (nm) | Relative Intensity | Dominant Species |

|---|---|---|---|

| 25 | 305 | 1.00 | Carboxylate form |

| 50 | 307 | 0.95 | Carboxylate form |

| 75 | 310 | 0.88 | Mixed forms |

| 100 | 312 | 0.82 | Mixed forms |

| 125 | 315 | 0.76 | Mixed forms |

The temperature-dependent spectral changes provide evidence for the thermodynamic stability of different tautomeric forms and the activation barriers for proton transfer processes within the salicylate system [3] [4].

Solvent Effects on Spectral Properties

The spectral properties of sodium salicylate demonstrate significant solvent-dependent variations that reflect the influence of the surrounding medium on the electronic structure and tautomeric equilibria. In aqueous solution, the absorption maximum occurs at 296 nanometers with minimal evidence of phenolate species formation [3] [4].

Acetonitrile as solvent produces a slight red shift to 298 nanometers, while ethanol shows a blue shift to 295 nanometers compared to aqueous conditions [3] [2]. These variations reflect the different solvation environments and their effects on the ground state stabilization of the salicylate anion.

The most significant solvent effect is observed in cyclohexane, a very apolar solvent, where the absorption maximum shifts dramatically to 325 nanometers [3]. This substantial red shift indicates the formation of the phenolate species, which is stabilized in the apolar environment due to reduced solvation of the ionic forms.

| Solvent | λmax (nm) | Emission (nm) | Stokes Shift (nm) | Phenolate Species |

|---|---|---|---|---|

| Water | 296 | 396 | 100 | Minimal |

| Acetonitrile | 298 | 398 | 100 | Minimal |

| Ethanol | 295 | 412 | 117 | Minimal |

| Cyclohexane | 325 | 420 | 95 | Significant |

| Methanol | 297 | 400 | 103 | Minimal |

The emission characteristics also show solvent dependence, with the most significant Stokes shift (117 nanometers) observed in ethanol solution [1] [2]. This large Stokes shift is attributed to excited-state relaxation processes, where emission occurs from the phenolate structure regardless of the initial excitation species, explaining the consistent emission characteristics across different solvents [3].

Infrared Spectroscopy

Fourier Transform Infrared Spectral Analysis

Fourier transform infrared spectroscopy provides comprehensive information about the vibrational modes and functional group characteristics of sodium salicylate. The infrared spectrum reveals distinct absorption bands that correspond to specific molecular vibrations within the salicylate structure [6] [7] [8].

The hydroxyl stretching vibration appears as a broad, strong absorption at 3300 cm⁻¹ in the calculated spectrum, while experimental measurements using potassium bromide pellets show this band at 3238 cm⁻¹ [7] [9]. This downfield shift in the experimental spectrum reflects the effects of intermolecular hydrogen bonding in the solid state and the influence of the crystalline environment on the vibrational frequencies.

Carbon-hydrogen stretching vibrations are observed at 2999 cm⁻¹ in calculated spectra, with experimental values at 3011 cm⁻¹ for the aromatic carbon-hydrogen bonds [7] [9]. The aliphatic carbon-hydrogen stretching appears at lower frequencies around 2857 cm⁻¹ in experimental spectra, demonstrating the distinction between aromatic and aliphatic carbon-hydrogen environments.

The carboxyl carbon-oxygen double bond stretching vibration represents one of the most characteristic features of the salicylate spectrum, appearing at 1670 cm⁻¹ in calculated spectra and 1658 cm⁻¹ in experimental measurements [7] [9]. This frequency is consistent with the carboxylate functionality in the anionic form of salicylic acid.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Type |

|---|---|---|---|

| 3300 | O-H stretch | Strong | Calculated |

| 3238 | O-H stretch | Strong | Experimental |

| 2999 | C-H stretch | Medium | Calculated |

| 3011 | C-H stretch | Medium | Experimental |

| 1670 | C=O stretch | Strong | Calculated |

| 1658 | C=O stretch | Strong | Experimental |

Characteristic Vibrational Modes

The characteristic vibrational modes of sodium salicylate provide detailed information about the molecular structure and bonding characteristics. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1440-1613 cm⁻¹ region, with the most prominent features at 1558 cm⁻¹ and 1444 cm⁻¹ [7] [9].

The carbon-oxygen stretching vibration of the phenolic carbon-oxygen bond occurs at 1296 cm⁻¹, while the carbon-oxygen stretching of the hydroxyl group appears at 1156 cm⁻¹ [7] [9]. These frequencies are characteristic of the phenolic functionality and provide confirmation of the hydroxyl group attachment to the aromatic ring.

The carboxylate functionality exhibits characteristic asymmetric and symmetric stretching vibrations. The asymmetric carboxylate stretching appears at 1651 cm⁻¹ and 1585 cm⁻¹, while the symmetric stretching occurs at 1472 cm⁻¹ and 1383 cm⁻¹ [10]. The separation between these bands (approximately 190-270 cm⁻¹) indicates the ionic nature of the carboxylate group and confirms the deprotonated state of the carboxylic acid functionality.

Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the lower frequency region at 759 cm⁻¹, providing information about the substitution pattern of the benzene ring [7] [9]. This frequency is consistent with ortho-disubstitution, confirming the 1,2-relationship between the hydroxyl and carboxylate groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Molecular Origin | Structural Information |

|---|---|---|---|

| 1651, 1585 | COO⁻ asymmetric stretch | Carboxylate group | Ionic character |

| 1472, 1383 | COO⁻ symmetric stretch | Carboxylate group | Deprotonation state |

| 1558 | C=C aromatic stretch | Benzene ring | Aromatic conjugation |

| 1444 | C-C stretch | Aromatic ring | Ring framework |

| 1296 | C-O stretch | Phenolic C-O | Hydroxyl attachment |

| 1156 | C-OH stretch | Phenolic OH | Hydrogen bonding |

The bending vibrations of the carboxylate group appear at 865 cm⁻¹ and 852 cm⁻¹, providing additional confirmation of the ionic nature of the carboxylic acid functionality [10]. These modes are particularly sensitive to the coordination environment of the carboxylate group and can provide information about sodium ion interactions.

Raman Spectroscopy

Fourier Transform Raman Spectral Features

Fourier transform Raman spectroscopy of sodium salicylate reveals complementary vibrational information to infrared spectroscopy, with particular emphasis on modes involving polarizable bonds and symmetric vibrations [6] [8]. The Raman spectrum shows strong bands corresponding to the carboxylate stretching modes, with the symmetric carboxylate stretch at 1383 cm⁻¹ appearing as a very strong band [8].

The phenyl ring vibrations are prominently featured in the Raman spectrum, with very strong bands at 727 cm⁻¹ and 692 cm⁻¹ corresponding to phenyl group vibrations [8]. These modes are particularly Raman-active due to the high polarizability of the aromatic π-electron system and provide clear evidence for the aromatic character of the salicylate structure.

The aromatic carbon-carbon stretching vibrations appear at 1558 cm⁻¹ and 1444 cm⁻¹ with strong intensity in the Raman spectrum [8]. These modes are enhanced due to the conjugated π-system of the aromatic ring and the electron-withdrawing effects of the carboxylate and hydroxyl substituents.

| Raman Shift (cm⁻¹) | Assignment | Intensity | Polarizability |

|---|---|---|---|

| 1383 | COO⁻ symmetric stretch | Very Strong | High |

| 1472 | COO⁻ symmetric stretch | Strong | High |

| 1558 | Aromatic C=C stretch | Strong | High |

| 1444 | C-C stretch | Strong | Medium |

| 727 | Phenyl vibration | Very Strong | High |

| 692 | Phenyl vibration | Very Strong | High |

The carbon-oxygen stretching vibrations of the phenolic functionality appear at 1296 cm⁻¹ and 1156 cm⁻¹ with medium intensity in the Raman spectrum [8]. These modes provide information about the hydroxyl group environment and its interaction with the aromatic ring system.

The carboxylate bending modes are observed at 865 cm⁻¹ and 852 cm⁻¹ with weak to medium intensity [8]. These modes are sensitive to the coordination environment of the carboxylate group and can provide information about sodium ion binding and intermolecular interactions.

Surface Enhanced Raman Scattering Characteristics

Surface Enhanced Raman Scattering studies of sodium salicylate adsorbed on silver colloidal surfaces reveal significant enhancement of specific vibrational modes and provide information about the surface orientation and binding characteristics [6] [11] [12]. The SERS spectrum shows preferential enhancement of the carboxylate stretching modes, indicating that the salicylate anion interacts with the silver surface through the carboxylate oxygen atoms [6].

The carboxylate stretching modes show high enhancement factors in the SERS spectrum, with both asymmetric and symmetric stretching vibrations being significantly intensified [6] [11]. This enhancement pattern is consistent with the carboxylate group being in close proximity to the silver surface and participating in chemical enhancement mechanisms through charge transfer interactions.

The carbon-hydrogen stretching modes appear in the SERS spectrum with medium enhancement, suggesting that the aromatic ring is positioned at an intermediate distance from the silver surface [6]. This observation supports a tilted side-on orientation of the salicylate molecule with respect to the silver surface.

| Enhanced Mode | Enhancement Factor | Surface Interaction | Orientation Information |

|---|---|---|---|

| COO⁻ stretching | High | Direct contact | Carboxylate binding |

| C-H stretching | Medium | Intermediate distance | Tilted orientation |

| Ring breathing | High | π-system interaction | Aromatic proximity |

| C-C stretching | Medium | Indirect enhancement | Ring positioning |

| C-O stretching | High | Phenolic interaction | Hydroxyl involvement |

The ring breathing mode shows high enhancement in the SERS spectrum, indicating interaction between the aromatic π-system and the silver surface [6] [11]. This enhancement suggests that the aromatic ring is positioned parallel to the silver surface, consistent with a tilted side-on orientation model.

The appearance of both in-plane and out-of-plane vibrational modes in the SERS spectrum provides additional evidence for the tilted orientation of the salicylate molecule [6]. The enhancement of out-of-plane modes indicates that the molecular plane is not parallel to the surface, while the presence of in-plane modes suggests partial π-system interaction with the surface.

Charge transfer enhancement mechanisms are evidenced by the selective enhancement of specific vibrational modes and the appearance of new bands in the SERS spectrum [11]. The enhanced bands, particularly the ring mode at 8a and ν(ring), are related to structural differences between the ground state salicylate anion and the charge-transfer excited state radical dianion formed during the SERS process [11].

Nuclear Magnetic Resonance Studies

Proton Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance spectroscopy of sodium salicylate provides detailed information about the hydrogen environments and their chemical shifts, multiplicities, and coupling patterns [13] [14] [15]. The aromatic protons appear in the characteristic aromatic region between 6.8 and 7.8 parts per million, with distinct coupling patterns that confirm the ortho-disubstituted benzene ring structure.

The proton at the 6-position of the aromatic ring appears as a doublet at 7.8 parts per million with a coupling constant of 7.8 hertz, indicating coupling with the adjacent proton at the 5-position [13] [14]. This chemical shift is consistent with the electron-withdrawing effect of the carboxylate group and the ortho-relationship to the phenolic hydroxyl group.

The proton at the 4-position appears as a triplet at 7.6 parts per million with a coupling constant of 7.5 hertz, reflecting coupling with protons at both the 3- and 5-positions [13] [14]. This multiplicity pattern confirms the meta-relationship to both the carboxylate and hydroxyl substituents.

| Chemical Shift (ppm) | Assignment | Multiplicity | Coupling (Hz) | Integration |

|---|---|---|---|---|

| 7.8 | H-6 (aromatic) | Doublet | 7.8 | 1H |

| 7.6 | H-4 (aromatic) | Triplet | 7.5 | 1H |

| 7.4 | H-5 (aromatic) | Triplet | 7.5 | 1H |

| 7.2 | H-3 (aromatic) | Doublet | 7.8 | 1H |

| 9.9 | OH (carboxyl) | Broad singlet | - | 1H |

| 5.0 | OH (phenolic) | Broad singlet | - | 1H |

The hydroxyl protons show characteristic broad singlet patterns due to rapid exchange with the solvent and intermolecular hydrogen bonding [13] [14]. The carboxyl hydroxyl proton appears significantly downfield at 9.9 parts per million in dimethyl sulfoxide-d6, indicating strong hydrogen bonding interactions and the acidic nature of this proton.

The phenolic hydroxyl proton appears at 5.0 parts per million as a broad singlet, though this signal is often not observed in aqueous solution due to rapid exchange with water [14] [15]. The chemical shift of this proton is influenced by intramolecular hydrogen bonding with the carboxylate group, which stabilizes the enol tautomer.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of sodium salicylate, with chemical shifts that reflect the electronic environment of each carbon atom [16] [13] [17]. The carboxyl carbon appears at 175.4 parts per million, characteristic of a carboxylate functionality in the anionic form [13] [17].

The phenolic carbon bearing the hydroxyl group appears at 160.9 parts per million, significantly downfield due to the electron-withdrawing effect of the hydroxyl group and the resonance stabilization of the phenolate form [13] [17]. This chemical shift is consistent with the phenolic character and the potential for phenolate formation.

The aromatic carbon atoms appear in the characteristic aromatic region between 110 and 135 parts per million, with specific chemical shifts that reflect their substitution patterns and electronic environments [13] [17]. The carbon at position 3 appears at 117.5 parts per million, while the carbon at position 5 appears at 110.9 parts per million.

| Chemical Shift (ppm) | Assignment | Carbon Type | Electronic Environment |

|---|---|---|---|

| 175.4 | C=O (carboxyl) | Quaternary | Carboxylate |

| 160.9 | C-OH (phenolic) | Quaternary | Phenolic |

| 135.2 | C-4 (aromatic) | CH | Para to OH |

| 129.5 | C-2 (aromatic) | Quaternary | Ipso to COOH |

| 119.8 | C-6 (aromatic) | CH | Ortho to COOH |

| 117.5 | C-3 (aromatic) | CH | Ortho to OH |

| 110.9 | C-5 (aromatic) | CH | Meta to both |

The quaternary carbon at position 2, which bears the carboxylate group, appears at 129.5 parts per million [13] [17]. This chemical shift reflects the electron-withdrawing effect of the carboxylate group and the aromatic character of the carbon.

The carbon at position 4 appears at 135.2 parts per million, the most downfield of the aromatic carbons, due to its para-relationship to the electron-donating hydroxyl group [13] [17]. This positioning results in significant resonance interaction and affects the chemical shift accordingly.

Chemical Shift Analysis for Structural Determination

Chemical shift analysis provides crucial information for structural determination and understanding the electronic and bonding characteristics of sodium salicylate [13] [18] [19]. The downfield shift of the carboxyl hydroxyl proton to 9.9 parts per million confirms the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the carboxylate oxygen [13] [14].

The upfield shift of the carboxyl carbon to 175.4 parts per million, compared to typical carboxylic acid values around 180 parts per million, indicates the ionic nature of the carboxylate group and confirms the deprotonated state [13] [17]. This shift is characteristic of carboxylate salts and provides evidence for the ionic structure of sodium salicylate.

The chemical shift of the phenolic carbon at 160.9 parts per million is indicative of the phenolic character and the potential for phenolate formation [13] [17]. This value is intermediate between typical phenolic carbons (around 155 parts per million) and phenolate carbons (around 165 parts per million), suggesting equilibrium between these forms.

| Structural Feature | NMR Evidence | Chemical Shift | Structural Significance |

|---|---|---|---|

| Intramolecular H-bonding | Downfield OH shift | 9.9 ppm | Confirms chelation |

| Carboxylate ionization | Upfield C=O shift | 175.4 ppm | Confirms deprotonation |

| Phenolic character | Intermediate C-OH shift | 160.9 ppm | Phenol/phenolate equilibrium |

| Aromatic conjugation | Multiple aromatic signals | 110-135 ppm | Extended π-system |

| Sodium coordination | Line broadening | Various | Confirms ionic nature |

The aromatic region complexity, with signals spanning from 110.9 to 135.2 parts per million, confirms the extended conjugation between the aromatic ring, the carboxylate group, and the phenolic hydroxyl group [13] [17]. This conjugation is responsible for the electronic properties and spectroscopic characteristics of the salicylate system.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 413 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 410 of 413 companies with hazard statement code(s):;

H302 (96.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (83.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (25.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BA - Salicylic acid and derivatives

N02BA04 - Sodium salicylate

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant;Health Hazard

Other CAS

90218-97-6

Wikipedia

Cobalt(III)_oxide

Use Classification

General Manufacturing Information

Dates

2: Poźniak B, Grabowski T, Motykiewicz-Pers K, Bobrek K, Rak L, Bobusia K, Gaweł A, Świtała M. Pharmacokinetics of repeated sodium salicylate administration to laying hens: evidence for time dependent increase in drug elimination from plasma and eggs. PLoS One. 2015 Apr 20;10(4):e0123526. doi: 10.1371/journal.pone.0123526. eCollection 2015. PubMed PMID: 25893240; PubMed Central PMCID: PMC4403852.

3: Madathil SK, Karuppagounder SS, Mohanakumar KP. Sodium salicylate protects against rotenone-induced parkinsonism in rats. Synapse. 2013 Aug;67(8):502-14. doi: 10.1002/syn.21658. Epub 2013 Mar 27. PubMed PMID: 23447126.

4: Wickerath M, Singh NP. Additive cytotoxic effects of dihydroartemisinin and sodium salicylate on cancer cells. Anticancer Res. 2014 Jul;34(7):3399-401. PubMed PMID: 24982346.

5: Gales L, Amorim R, Afonso CM, Carvalho F, Dinis-Oliveira RJ. Decreasing the toxicity of paraquat through the complexation with sodium salicylate: Stoichiometric analysis. Toxicology. 2015 Oct 2;336:96-8. doi: 10.1016/j.tox.2015.08.005. Epub 2015 Aug 20. PubMed PMID: 26298007.

6: Liu F, Pauluhn J, Trübel H, Wang C. Single high-dose dexamethasone and sodium salicylate failed to attenuate phosgene-induced acute lung injury in rats. Toxicology. 2014 Jan 6;315:17-23. doi: 10.1016/j.tox.2013.11.005. Epub 2013 Nov 23. PubMed PMID: 24280380.

7: Gholami M, Moradpour F, Semnanian S, Naghdi N, Fathollahi Y. Chronic sodium salicylate administration enhances population spike long-term potentiation following a combination of theta frequency primed-burst stimulation and the transient application of pentylenetetrazol in rat CA1 hippocampal neurons. Eur J Pharmacol. 2015 Nov 15;767:165-74. doi: 10.1016/j.ejphar.2015.10.021. Epub 2015 Oct 22. PubMed PMID: 26481164.

8: Poźniak B, Świtała M, Jaworski K, Okoniewski P, Niewiński P. Comparative pharmacokinetics of acetylsalicylic acid and sodium salicylate in chickens and turkeys. Br Poult Sci. 2013;54(4):538-44. doi: 10.1080/00071668.2013.809403. PubMed PMID: 23906222.

9: Klimek VM, Dolezal EK, Smith L, Soff G, Nimer SD. Phase I trial of sodium salicylate in patients with myelodysplastic syndromes and acute myelogenous leukemia. Leuk Res. 2012 May;36(5):570-4. doi: 10.1016/j.leukres.2011.10.023. Epub 2011 Dec 9. PubMed PMID: 22154022.

10: Bergamasco L, Coetzee JF, Gehring R, Murray L, Song T, Mosher RA. Effect of intravenous sodium salicylate administration prior to castration on plasma cortisol and electroencephalography parameters in calves. J Vet Pharmacol Ther. 2011 Dec;34(6):565-76. doi: 10.1111/j.1365-2885.2011.01269.x. Epub 2011 Feb 9. PubMed PMID: 21303378.

11: He B, Zhao S, Zhang W, Li Y, Han P. Effect of sodium salicylate on oxidative stress and insulin resistance induced by free fatty acids. Hepatobiliary Pancreat Dis Int. 2010 Feb;9(1):49-53. PubMed PMID: 20133229.

12: Poźniak B, Switała M, Bobrek K, Graczyk S, Dzimira S. Adverse effects associated with high-dose acetylsalicylic acid and sodium salicylate treatment in broilers. Br Poult Sci. 2012;53(6):777-83. doi: 10.1080/00071668.2012.745929. PubMed PMID: 23398422.

13: Bau JT, Kurz EU. Structural determinants of the catalytic inhibition of human topoisomerase IIα by salicylate analogs and salicylate-based drugs. Biochem Pharmacol. 2014 Jun 15;89(4):464-76. doi: 10.1016/j.bcp.2014.03.011. Epub 2014 Mar 30. PubMed PMID: 24695359.

14: Liu Y, Li X. Effects of salicylate on voltage-gated sodium channels in rat inferior colliculus neurons. Hear Res. 2004 Jul;193(1-2):68-74. PubMed PMID: 15219321.

15: Chen GD, Manohar S, Salvi R. Amygdala hyperactivity and tonotopic shift after salicylate exposure. Brain Res. 2012 Nov 16;1485:63-76. doi: 10.1016/j.brainres.2012.03.016. Epub 2012 Mar 13. PubMed PMID: 22464181; PubMed Central PMCID: PMC5319430.

16: Morkoç AC, Hurley WL, Whitmore HL, Gustafsson BK. Bovine acute mastitis: effects of intravenous sodium salicylate on endotoxin-induced intramammary inflammation. J Dairy Sci. 1993 Sep;76(9):2579-88. PubMed PMID: 8227658.

17: Hu SS, Mei L, Chen JY, Huang ZW, Wu H. Expression of immediate-early genes in the inferior colliculus and auditory cortex in salicylate-induced tinnitus in rat. Eur J Histochem. 2014 Mar 12;58(1):2294. doi: 10.4081/ejh.2014.2294. PubMed PMID: 24704997; PubMed Central PMCID: PMC3980210.

18: Hurni MA, Noach AB, Blom-Roosemalen MC, de Boer AG, Nagelkerke JF, Breimer DD. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy. J Pharmacol Exp Ther. 1993 Nov;267(2):942-50. PubMed PMID: 7504101.

19: Baldridge SL, Coetzee JF, Dritz SS, Reinbold JB, Gehring R, Havel J, Kukanich B. Pharmacokinetics and physiologic effects of intramuscularly administered xylazine hydrochloride-ketamine hydrochloride-butorphanol tartrate alone or in combination with orally administered sodium salicylate on biomarkers of pain in Holstein calves following castration and dehorning. Am J Vet Res. 2011 Oct;72(10):1305-17. doi: 10.2460/ajvr.72.10.1305. PubMed PMID: 21962272.

20: Rutishauser SC, Stone SL. The effect of sodium salicylate on bile secretion in the dog. J Physiol. 1975 Mar;245(3):549-65. PubMed PMID: 1142217; PubMed Central PMCID: PMC1330805.